5-bromo-3-propyl-1H-indole
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Overview
Description
5-bromo-3-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-propyl-1H-indole typically involves the bromination of 3-propylindole. One common method is the electrophilic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-bromo-3-propylindole-2,3-dione.
Reduction: Formation of 3-propylindole.
Substitution: Formation of 5-substituted-3-propylindole derivatives.
Scientific Research Applications
5-bromo-3-propyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-bromo-3-propyl-1H-indole involves its interaction with various molecular targets. The bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to bind to specific enzymes and receptors, modulating their activity and leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: Lacks the propyl group, making it less hydrophobic and potentially less bioavailable.
3-propyl-1H-indole: Lacks the bromine atom, reducing its electrophilicity and reactivity.
5-fluoro-3-propyl-1H-indole: Fluorine atom instead of bromine, which may alter its reactivity and biological activity
Uniqueness
Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C11H12BrN |
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Molecular Weight |
238.12 g/mol |
IUPAC Name |
5-bromo-3-propyl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3 |
InChI Key |
PEKFINRVJQMWKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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